2-{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile
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Overview
Description
2-{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the benzoxazole and piperidine intermediates. The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with formic acid or its derivatives. The piperidine ring is often prepared via the hydrogenation of pyridine derivatives.
The final step involves the coupling of the benzoxazole and piperidine intermediates with the pyridine-4-carbonitrile moiety. This is usually achieved through nucleophilic substitution reactions under basic conditions, using reagents such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
2-{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoxazole and piperidine rings are known to interact with various biological targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzoxazol-2-yl)piperidin-4-aminehydrochloride
- 2-[1-(1,3-Benzoxazol-2-yl)-3-piperidinyl]ethylamine dihydrochloride
- [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]
Uniqueness
2-{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is unique due to its combination of benzoxazole, piperidine, and pyridine rings, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C19H18N4O2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
InChI |
InChI=1S/C19H18N4O2/c20-12-15-5-8-21-18(11-15)24-13-14-6-9-23(10-7-14)19-22-16-3-1-2-4-17(16)25-19/h1-5,8,11,14H,6-7,9-10,13H2 |
InChI Key |
PTWOXMKYQVTXKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC(=C2)C#N)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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